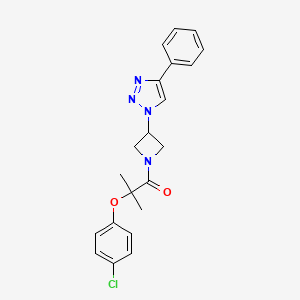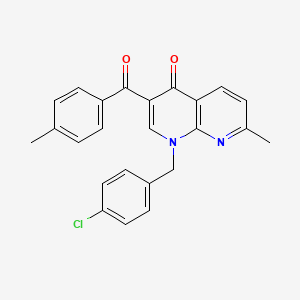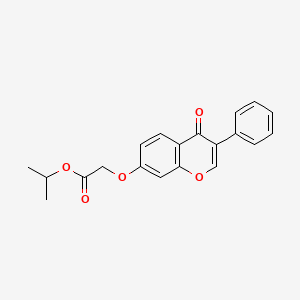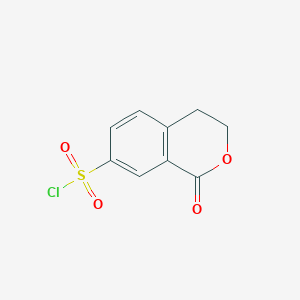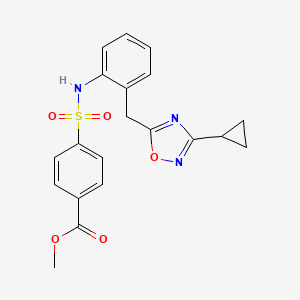
methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a methyl group, a cyclopropyl group, an oxadiazole ring, a phenyl ring, and a sulfamoyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, would be a key feature .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxadiazole ring and the sulfamoyl group. Oxadiazoles have been reported to have anti-bacterial, anti-fungal, and anti-inflammatory activity .Aplicaciones Científicas De Investigación
Synthesis and Mesomorphic Behaviour
A study by Han, Wang, Zhang, and Zhu (2010) detailed the synthesis of a series of 1,3,4-oxadiazole derivatives, showcasing their phase behaviors through polarizing microscopic and calorimetric studies. This research is relevant as it illustrates the structural versatility and mesomorphic properties of oxadiazole derivatives, which could inform the applications of the specified methyl benzoate compound in materials science, particularly in the development of liquid crystal displays and other optoelectronic devices (Han et al., 2010).
Corrosion Inhibition
Research by Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition abilities of 1,3,4-oxadiazole derivatives on mild steel in sulphuric acid, employing gravimetric, electrochemical, and SEM methods. This study's insights into the protective layer formation and adsorption characteristics of oxadiazole derivatives could point to potential applications of the specified methyl benzoate compound in corrosion prevention in industrial settings (Ammal, Prajila, & Joseph, 2018).
Chemosensors
Ma, Li, Zong, Men, and Xing (2013) reported on the development of novel anion sensors based on 1,3,4-oxadiazole derivatives, demonstrating their utility in fluoride sensing through colorimetric changes. This research underscores the potential of oxadiazole derivatives, including the specific methyl benzoate compound, in environmental monitoring and analytical chemistry applications (Ma et al., 2013).
Structural Characterization
A study by Meyer, Joussef, Gallardo, and Bortoluzzi (2003) on the structural characterization of oxadiazole derivatives used as spacers in the synthesis of potential angiotensin receptor antagonists provides valuable insights into the molecular architecture and interaction potential of such compounds. This could imply the utility of the specified methyl benzoate compound in the design of novel therapeutics, specifically in modulating receptor activities (Meyer et al., 2003).
Biological Activity
Research into the biological activity of oxadiazole derivatives, such as the work by Havaldar and Khatri (2006) on synthesizing compounds with potential biological applications, indicates a broader interest in exploiting the chemical framework of oxadiazole for therapeutic purposes. While this does not directly relate to drug use or dosage, it highlights the ongoing exploration of oxadiazole derivatives in biologically relevant contexts (Havaldar & Khatri, 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, also known as “methyl 4-({2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}sulfamoyl)benzoate”, is a derivative of 1,2,4-oxadiazoles . Oxadiazoles are known to have a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, the primary targets of this compound could be various types of infectious agents.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bonding . The nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, allowing the compound to bind to its target .
Biochemical Pathways
Given the broad-spectrum activity of 1,2,4-oxadiazoles, it’s likely that this compound affects multiple pathways involved in the life cycle of infectious agents .
Result of Action
The result of the compound’s action would likely be the inhibition of the growth or replication of the targeted infectious agents, given the known anti-infective activity of 1,2,4-oxadiazoles . This could lead to a reduction in the severity of the infection and an improvement in the patient’s symptoms.
Propiedades
IUPAC Name |
methyl 4-[[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-20(24)14-8-10-16(11-9-14)29(25,26)23-17-5-3-2-4-15(17)12-18-21-19(22-28-18)13-6-7-13/h2-5,8-11,13,23H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZOWTWIHIXWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2938859.png)
![4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2938861.png)


![N-(3-methylbutyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2938869.png)
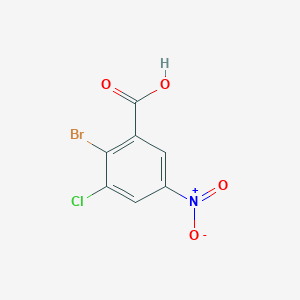
![4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2938871.png)

